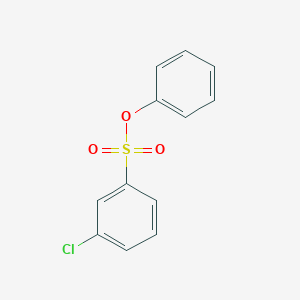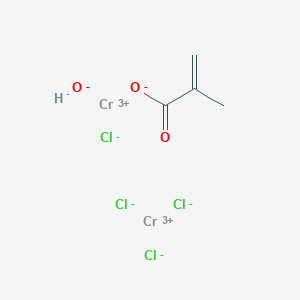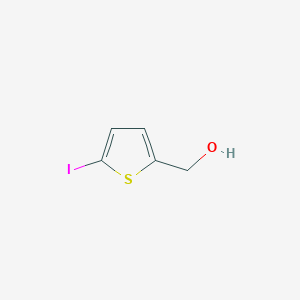
Yttrium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium iodide is a binary inorganic compound composed of yttrium and iodine, with the chemical formula YI₃. It forms colorless crystals that are soluble in water and ethanol but insoluble in diethyl ether . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Mécanisme D'action
Target of Action
Yttrium iodide, also known as Yttrium(III) iodide, is a binary inorganic compound . It primarily targets the reticuloendothelial system , specifically the liver and spleen . It is also used as a precursor for YBCO superconducting materials .
Mode of Action
This compound interacts with its targets through ionic interactions . In the case of the reticuloendothelial system, this compound is taken up by phagocytic cells in the liver and spleen . In the context of superconducting materials, this compound serves as a precursor in their synthesis .
Biochemical Pathways
It is known that this compound plays a role in the transport of sodium ions in the yttrium-iodide sodium superionic conductor na3yi6 . This suggests that this compound may influence ion transport mechanisms within the cell.
Pharmacokinetics
It is known that after administration, most of the yttrium is distributed into the liver, bone, and spleen . Yttrium disappears from the blood within 1 day but is retained in the organs for a long time .
Result of Action
The result of this compound’s action depends on its application. In the context of the reticuloendothelial system, this compound can cause acute hepatic injury and a transient increase of plasma calcium . When used as a precursor in the synthesis of superconducting materials, this compound contributes to the formation of YBCO superconductors .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the solubility of this compound in water and ethanol suggests that its action may be influenced by the presence of these solvents. Furthermore, the crystal structure of this compound can undergo transformations in a confined, solvent-free environment .
Méthodes De Préparation
Yttrium iodide can be synthesized through several methods:
Heating yttrium and iodine in an inert atmosphere: This method involves directly combining yttrium metal with iodine gas under an inert atmosphere to form this compound.
Heating yttrium oxide with ammonium iodide: Yttrium oxide reacts with ammonium iodide at elevated temperatures to produce this compound.
Reacting yttrium oxide or yttrium hydroxide with hydroiodic acid: This method involves dissolving yttrium oxide or yttrium hydroxide in hydroiodic acid to form this compound.
Analyse Des Réactions Chimiques
Yttrium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form yttrium oxide (Y₂O₃) when exposed to oxygen or other oxidizing agents.
Common reagents and conditions used in these reactions include oxygen, reducing agents like hydrogen gas, and halide salts. The major products formed from these reactions are yttrium oxide, yttrium metal, and various yttrium halides .
Applications De Recherche Scientifique
Yttrium iodide has several scientific research applications:
Comparaison Avec Des Composés Similaires
Yttrium iodide can be compared with other yttrium halides, such as yttrium fluoride (YF₃), yttrium chloride (YCl₃), and yttrium bromide (YBr₃). These compounds share similar properties, such as solubility in water and formation of colorless crystals . this compound is unique due to its specific applications in superconductors and radiopharmaceuticals .
Similar compounds include:
- Yttrium fluoride (YF₃)
- Yttrium chloride (YCl₃)
- Yttrium bromide (YBr₃)
These compounds are also used in various industrial and scientific applications, but this compound stands out for its role in high-temperature superconductors and cancer treatment .
Propriétés
Numéro CAS |
13470-38-7 |
|---|---|
Formule moléculaire |
I3Y |
Poids moléculaire |
469.6193 g/mol |
Nom IUPAC |
yttrium(3+);triiodide |
InChI |
InChI=1S/3HI.Y/h3*1H;/q;;;+3/p-3 |
Clé InChI |
LFWQXIMAKJCMJL-UHFFFAOYSA-K |
SMILES |
[Y](I)(I)I |
SMILES canonique |
[Y+3].[I-].[I-].[I-] |
| 13470-38-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)





![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)





